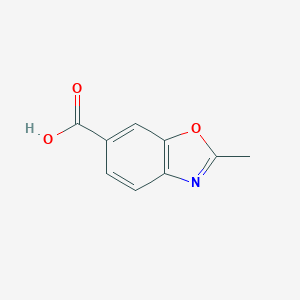

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, can be efficiently achieved through a variety of methods. A notable approach is the one-step synthesis from carboxylic acids using 2-aminophenols or 1,2-phenylenediamines, facilitated by PS-PPh3 resin and microwave heating, which results in high yields and purities of benzoxazoles (Wang et al., 2006). Another method involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation, leading to the synthesis of 2-substituted benzoxazoles under metal and solvent-free conditions, showcasing the versatility of this compound's synthesis (Kumar et al., 2005).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, which imparts unique electronic and steric properties to these molecules. The crystal structure of a related benzoxazole derivative was determined through X-ray analysis, highlighting the significance of understanding the spatial arrangement of atoms for predicting the reactivity and interaction of these molecules (Belhouchet et al., 2012).

Chemical Reactions and Properties

Benzoxazoles, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For instance, their ability to undergo facile substitution reactions allows for the introduction of different functional groups, which can significantly alter their physical and chemical properties. The synthesis of benzoxazole and benzothiazole derivatives from N-protected amino acids and carboxylic acids, utilizing a metal-free and catalytic method, exemplifies the chemical versatility of benzoxazoles (Dev et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Applications

A series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were synthesized using 2-methyl-1,3-benzoxazole-6-carboxylic acid as a raw material. These compounds were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, showcasing the potential of benzoxazole derivatives in developing new antimicrobial agents (Vodela et al., 2013).

Anti-Inflammatory and Cytotoxic Applications

2-Halogenatedphenyl benzoxazole-5-carboxylic acids were designed and synthesized, with some derivatives demonstrating significant anti-inflammatory and cytotoxic activities. These compounds were tested for their effectiveness against inflammation and specific cancer cell lines, indicating the therapeutic potential of benzoxazole derivatives in medical treatment (Thakral et al., 2022).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methods for benzoxazole derivatives. One study reported a facile one-pot reaction for the synthesis of benzoxazoles, highlighting an efficient approach to producing these compounds from carboxylic acids (Seha & Weis, 1980). Another study demonstrated a simple and efficient one-step synthesis of benzoxazoles from carboxylic acids, further contributing to the ease of synthesizing these compounds (Wang et al., 2006).

Advanced Material Applications

Benzoxazole derivatives have been explored for their applications in advanced materials. For instance, thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid were synthesized, demonstrating the potential of these compounds in creating materials with specific thermal and optical properties (Kricheldorf & Thomsen, 1992).

Safety And Hazards

2-Methyl-1,3-benzoxazole-6-carboxylic acid is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation .

Propriétés

IUPAC Name |

2-methyl-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYDDTFAVDJJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594220 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

CAS RN |

13452-14-7 | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.